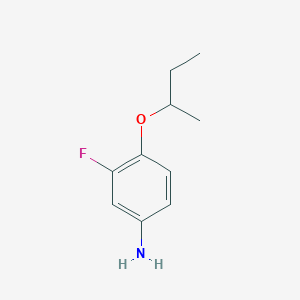

4-(Butan-2-yloxy)-3-fluoroaniline

Description

4-(Butan-2-yloxy)-3-fluoroaniline is an aniline derivative featuring a butan-2-yloxy group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. This compound is structurally tailored to balance lipophilicity (via the branched alkoxy group) and electronic effects (via the fluorine substituent), making it a versatile intermediate in medicinal chemistry and organic synthesis. It is commonly employed in the preparation of heterocyclic frameworks, such as quinazolines and triazines, which are pivotal in drug discovery for antimicrobial and anticancer applications . Its amino group enables nucleophilic substitution or cross-coupling reactions, while the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

4-butan-2-yloxy-3-fluoroaniline |

InChI |

InChI=1S/C10H14FNO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3 |

InChI Key |

JUYTUDXINSJQTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-3-fluoroaniline typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Alkylation: The resulting 4-fluoroaniline is then alkylated with butan-2-ol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-(Butan-2-yloxy)-3-fluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares 4-(Butan-2-yloxy)-3-fluoroaniline with structurally related compounds, highlighting how substituents influence key properties:

Key Observations :

- Alkyl/aryloxy groups (e.g., butan-2-yloxy) improve lipophilicity, aiding membrane permeability, while thioether groups (e.g., dodecylthio in ) enhance stability against oxidative degradation.

- Fluorine at the 3-position universally enhances electronic effects, increasing resonance stabilization and metabolic resistance across analogues .

Stability and Detection

- Volatility: 3-Fluoroaniline is detected in sputum samples within 9 hours using HS-SPME-GC-MS, whereas 2-nitrophenol (a non-fluorinated analogue) is detected in 7 hours . The fluorine atom slightly reduces volatility but improves specificity in complex matrices .

- Thermal Stability : Boc-protected piperazinyl derivatives (e.g., ) exhibit high thermal stability (boiling point: ~440°C), making them suitable for high-temperature synthetic processes.

Biological Activity

4-(Butan-2-yloxy)-3-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.

- Molecular Formula : C11H14FNO

- Molecular Weight : 195.24 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities. It has been tested against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), showing promising results in reducing cell viability.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored. It appears to inhibit the production of pro-inflammatory cytokines, potentially through the suppression of NF-kB signaling pathways.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by upregulating p53 and downregulating cyclin D1, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels, contributing to its anticancer and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multiple pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| HepG2 | 7.5 |

| A549 | 6.0 |

These results indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutics.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxicity Studies : Research published in medicinal chemistry journals has shown that derivatives of this compound can enhance cytotoxicity against various cancer types compared to standard treatments like doxorubicin and cisplatin.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the butoxy group can significantly influence the biological activity of the compound, suggesting avenues for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.